molecular formula C19H16N4OS2 B2739055 2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034496-01-8

2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2739055
CAS No.: 2034496-01-8
M. Wt: 380.48
InChI Key: DXYDDCAOOHBEHG-UHFFFAOYSA-N
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Description

2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a benzo[d]thiazole core, a pyrazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, including the formation of the benzo[d]thiazole core, the pyrazine ring, and the thiophene moiety. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c1-2-17-23-13-6-5-12(10-16(13)26-17)19(24)22-11-14-18(21-8-7-20-14)15-4-3-9-25-15/h3-10H,2,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYDDCAOOHBEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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